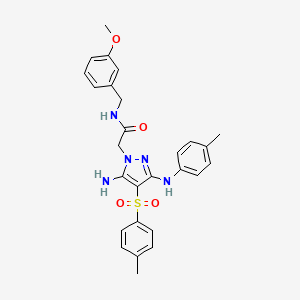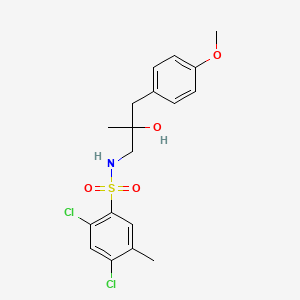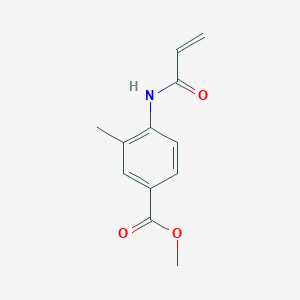
2-(5-amino-3-(p-tolylamino)-4-tosyl-1H-pyrazol-1-yl)-N-(3-methoxybenzyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 2-(5-amino-3-(p-tolylamino)-4-tosyl-1H-pyrazol-1-yl)-N-(3-methoxybenzyl)acetamide is a complex organic molecule with potential applications in various scientific fields, including chemistry, biology, and medicine. This compound's intricate structure, featuring a pyrazole ring, amino groups, and tosyl groups, gives it unique reactivity and functional properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-amino-3-(p-tolylamino)-4-tosyl-1H-pyrazol-1-yl)-N-(3-methoxybenzyl)acetamide typically involves multiple steps, including:
Formation of the Pyrazole Ring: : Starting with a substituted hydrazine and a β-diketone, the pyrazole ring is formed through a cyclization reaction.
Amination: : Introduction of the amino groups through nucleophilic substitution.
Tosylation: : Protecting the amino groups with a tosyl chloride.
Attachment of the Methoxybenzyl Group: : Through a coupling reaction, the methoxybenzyl group is introduced.
Industrial Production Methods
Scaling up the synthesis for industrial production involves optimizing reaction conditions to maximize yield and purity. This includes:
Use of Catalysts: : To accelerate reactions and increase efficiency.
Controlled Temperature and Pressure: : To ensure consistency and quality.
Purification Techniques: : Such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly at the amino groups.
Reduction: : Reduction can occur at various functional groups, depending on the reagents used.
Substitution: : Nucleophilic or electrophilic substitution reactions are common, especially at the pyrazole ring and the benzyl group.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide, permanganate, or osmium tetroxide.
Reducing Agents: : Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: : Halides for nucleophilic substitutions, and Lewis acids for electrophilic substitutions.
Major Products
From Oxidation: : Oxidized derivatives at the amino or benzyl groups.
From Reduction: : Reduced forms of the pyrazole ring or benzyl group.
From Substitution: : Various substituted pyrazole or benzyl derivatives.
Scientific Research Applications
This compound finds applications in multiple areas:
Chemistry
Catalysis: : Used as a ligand or catalyst in various organic reactions.
Materials Science: : Component in the development of advanced materials due to its structural properties.
Biology
Enzyme Inhibition: : Investigated for its potential to inhibit specific enzymes, useful in biochemical research.
Protein Binding: : Studied for its interactions with proteins, which could inform drug design.
Medicine
Drug Development: : Explored for its potential therapeutic effects, particularly in targeting specific pathways in diseases.
Diagnostics: : Utilized in the development of diagnostic agents due to its unique chemical properties.
Mechanism of Action
The compound exerts its effects through:
Molecular Targets: : Binding to specific proteins or enzymes, affecting their function.
Pathways Involved: : Inhibition of enzyme activity, disruption of protein-protein interactions, or modification of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-3-(p-tolylamino)-4-tosyl-1H-pyrazol-5-amine
N-(3-methoxybenzyl)-2-(1H-pyrazol-1-yl)acetamide
Uniqueness
Structural Complexity: : The combination of functional groups makes it more versatile in chemical reactions.
Reactivity: : The presence of tosyl and methoxy groups provides unique reactivity patterns compared to similar compounds.
This compound's unique structure and properties make it a valuable tool in various scientific and industrial applications. Whether used in research or potential therapeutic development, 2-(5-amino-3-(p-tolylamino)-4-tosyl-1H-pyrazol-1-yl)-N-(3-methoxybenzyl)acetamide stands out for its versatility and potential.
Properties
IUPAC Name |
2-[5-amino-3-(4-methylanilino)-4-(4-methylphenyl)sulfonylpyrazol-1-yl]-N-[(3-methoxyphenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29N5O4S/c1-18-7-11-21(12-8-18)30-27-25(37(34,35)23-13-9-19(2)10-14-23)26(28)32(31-27)17-24(33)29-16-20-5-4-6-22(15-20)36-3/h4-15H,16-17,28H2,1-3H3,(H,29,33)(H,30,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEJHNKISWAMBPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NN(C(=C2S(=O)(=O)C3=CC=C(C=C3)C)N)CC(=O)NCC4=CC(=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
519.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-(1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2782071.png)

![{2-[4-(trifluoromethyl)phenyl]cyclopropyl}methanamine](/img/structure/B2782075.png)
![2-(benzo[d][1,3]dioxol-5-yl)-N-(benzo[d]thiazol-5-yl)acetamide](/img/structure/B2782076.png)



![4-methyl-N-{5-methyl-2-[4-(3-methylphenyl)piperazine-1-carbonyl]-1H-indol-3-yl}benzamide](/img/structure/B2782081.png)

![1-[1-(2-Chlorophenyl)-2-(trimethylsilyl)ethyl]-1H-1,2,3-benzotriazole](/img/structure/B2782083.png)
![isobutyl 2-amino-1-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B2782086.png)
![3-benzyl-8-fluoro-5-(4-methylbenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2782088.png)
![1,4-Diazabicyclo[3.2.1]octane-2-carbonitrile dihydrochloride](/img/structure/B2782090.png)
![4-chloro-N-(5-acetamido-2-methoxyphenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2782091.png)
